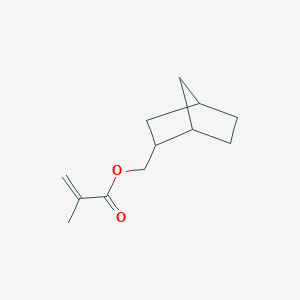

Norborn-2-ylmethyl methacrylate

Description

Norborn-2-ylmethyl methacrylate (CAS 29753-02-4), also known as 2-norbornyl methacrylate, is a methacrylic acid ester featuring a bicyclic norbornyl group. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol. The compound is characterized by its bicyclo[2.2.1]heptane (norbornane) structure, which imparts rigidity and influences its reactivity and polymer properties . Key spectral data include:

- IR: Peaks at 2940, 2860 (C-H stretching), 1710 cm⁻¹ (C=O stretching) .

- NMR: δ 2.25–2.39 (m, 3H, norbornyl protons), 2.08 (s, 3H, methyl group), and 1.03–1.90 (m, 8H, bicyclic protons) .

The compound is synthesized via esterification of methacrylic acid with norborn-2-ylmethanol, often using acid catalysts like sulfuric acid . Its stereochemistry (exo/endo isomerism) and bicyclic structure make it valuable in polymers requiring high thermal stability and mechanical strength.

Propriétés

Numéro CAS |

10375-00-5 |

|---|---|

Formule moléculaire |

C12H18O2 |

Poids moléculaire |

194.27 g/mol |

Nom IUPAC |

2-bicyclo[2.2.1]heptanylmethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H18O2/c1-8(2)12(13)14-7-11-6-9-3-4-10(11)5-9/h9-11H,1,3-7H2,2H3 |

Clé InChI |

LTZJEGMQCRHIKJ-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCC1CC2CCC1C2 |

SMILES canonique |

CC(=C)C(=O)OCC1CC2CCC1C2 |

Autres numéros CAS |

10375-00-5 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Methyl Methacrylate (MMA)

| Property | Norborn-2-ylmethyl Methacrylate | Methyl Methacrylate (MMA) |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₂ | C₅H₈O₂ |

| Molecular Weight (g/mol) | 180.24 | 100.12 |

| Key Functional Groups | Methacrylate + norbornyl | Methacrylate + methyl |

| Polymer Tg* | ~120–150°C (estimated) | ~105°C |

| Reactivity | Lower due to steric hindrance | Higher |

| Applications | High-performance coatings | Plexiglass, adhesives |

Key Differences :

- Thermal Stability: The norbornyl group in norborn-2-ylmethyl methacrylate enhances thermal stability compared to MMA, making it suitable for high-temperature applications .

- Reactivity: MMA polymerizes more readily due to reduced steric hindrance, whereas the norbornyl group slows polymerization but improves crosslinking efficiency .

Glycidyl Methacrylate (GMA)

| Property | Norborn-2-ylmethyl Methacrylate | Glycidyl Methacrylate (GMA) |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₂ | C₇H₁₀O₃ |

| Functional Groups | Methacrylate + norbornyl | Methacrylate + epoxide |

| Reactivity | Radical polymerization | Radical + epoxy ring-opening |

| Applications | Specialty polymers | Dental composites, coatings |

Key Differences :

- Epoxide vs. Norbornyl: GMA’s epoxide group enables dual reactivity (polymerization and crosslinking), whereas the norbornyl group primarily enhances rigidity and thermal resistance .

- Stereochemical Impact: Norborn-2-ylmethyl methacrylate’s bicyclic structure provides steric constraints absent in GMA, affecting copolymerization kinetics .

Methyl 5-Norbornene-2-carboxylate (MNBC)

Key Differences :

- Ester Group : MNBC lacks the reactive methacrylate double bond, limiting its use in chain-growth polymerization.

- Thermal Behavior: Both compounds benefit from norbornyl-derived stability, but MNBC’s carboxylate group may reduce hydrophobicity compared to the methacrylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.